Dimetofrine

Description

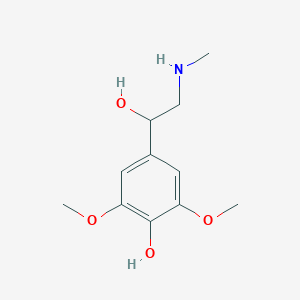

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3/h4-5,8,12-14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGDBJAHIIXDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C(=C1)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22775-12-8 (hydrochloride) | |

| Record name | Dimetofrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022950294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60865076 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22950-29-4 | |

| Record name | 4-Hydroxy-3,5-dimethoxy-α-[(methylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22950-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetofrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022950294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetofrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetofrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETOFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOM1J10QQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper & Investigational Guide: The Hypothetical Mechanism of Action of Dimetofrine in Type 2 Diabetes

Executive Summary

Dimetofrine is a sympathomimetic agent with established pressor effects, historically utilized for the treatment of hypotension. Its mechanism is rooted in agonism at adrenergic receptors (ARs). To date, dimetofrine has not been investigated as a therapeutic agent for Type 2 Diabetes (T2DM). This document serves not as a review of established clinical application, but as an in-depth, theoretical exploration for research and development purposes. We will deconstruct the known pharmacology of adrenergic signaling, overlay it onto the pathophysiological landscape of T2DM, and propose a hypothetical mechanism of action for dimetofrine. This guide provides a rigorous scientific foundation and a comprehensive experimental framework to investigate the potential—and likely detrimental—effects of dimetofrine on glucose homeostasis. Our analysis concludes that direct α-adrenergic agonism, particularly at the α2-AR subtype, is likely to impair glucose control, offering a valuable negative-control paradigm for the study of sympatholytic agents in metabolic disease.

The Adrenergic-Metabolic Axis: A Foundation for Investigation

The sympathetic nervous system is a critical regulator of energy metabolism. Its neurotransmitters, norepinephrine and epinephrine, exert control over glucose and lipid homeostasis by activating specific adrenergic receptors on key metabolic tissues, including pancreatic islets, liver, adipose tissue, and skeletal muscle.[1] Understanding these distinct receptor-mediated effects is paramount to hypothesizing the impact of an exogenous adrenergic agonist like dimetofrine.

α-Adrenergic Receptor Signaling

-

Alpha-1 (α1) Adrenergic Receptors: Activation of α1-ARs in the liver stimulates gluconeogenesis and glycogenolysis, processes that release glucose into the bloodstream.[2][3] However, paradoxically, α1-AR stimulation has also been shown to increase glucose uptake into myocytes and adipocytes, potentially enhancing glucose clearance from the blood.[3] This dual role suggests that the net effect of α1-AR agonism on systemic glucose levels is context-dependent.

-

Alpha-2 (α2) Adrenergic Receptors: The role of α2-ARs is arguably the most critical in the context of T2DM. These receptors are prominently expressed on pancreatic β-cells.[4][5] Their activation, via the Gi inhibitory protein, leads to a potent suppression of insulin secretion.[6][7][8] This effect is well-documented, with selective α2-agonists like clonidine markedly inhibiting glucose-stimulated insulin release.[9] Genetic evidence further solidifies this link; polymorphisms in the human α2A-AR gene that increase receptor expression are associated with impaired insulin secretion and an elevated risk for developing T2DM.[10][11]

β-Adrenergic Receptor Signaling

-

Beta (β) Adrenergic Receptors: In contrast to α2-ARs, β-AR activation on pancreatic cells is known to stimulate both insulin and glucagon secretion.[2][12] In the liver and muscle, β-ARs promote glycogenolysis, while in adipose tissue, they are the primary drivers of lipolysis.[2] While acute β2-AR activation can promote glucose uptake in certain tissues like the heart[13], chronic or sustained β-adrenergic stimulation is known to induce insulin resistance.[1]

A Proposed Hypothetical Mechanism of Action for Dimetofrine in T2DM

Given that dimetofrine is a sympathomimetic agent with strong α-adrenergic agonist properties, we propose a primary, dominant mechanism that would be detrimental to glycemic control in individuals with or at risk for T2DM.

The core hypothesis is that dimetofrine's principal effect on glucose homeostasis would be mediated by the potent inhibition of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells via α2-adrenergic receptor agonism.

This proposed pathway posits the following sequence:

-

Receptor Binding: Dimetofrine binds to and activates α2-adrenergic receptors on the surface of pancreatic β-cells.

-

G-Protein Inhibition: This activation engages the inhibitory G-protein, Gi/o.

-

Downstream Suppression: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Impaired Exocytosis: Reduced cAMP levels impair the downstream signaling cascade required for the exocytosis of insulin-containing granules, effectively blunting the β-cell's response to a glucose stimulus.

Simultaneously, secondary effects via α1- and β-ARs in the liver would promote hepatic glucose production, further exacerbating hyperglycemia in a state of diminished insulin release.

Visualization: Proposed Signaling Pathway

Caption: Hypothetical α2-AR-mediated inhibition of insulin secretion by dimetofrine.

An Experimental Framework for Hypothesis Validation

To rigorously test this hypothesis, a multi-tiered approach is required, progressing from in vitro cellular models to in vivo systemic analysis. This framework is designed as a self-validating system.

Tier 1: In Vitro Cellular Assays

Objective: To determine the direct effect of dimetofrine on pancreatic β-cell insulin secretion.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6 or INS-1) to 80-90% confluency in standard culture medium.

-

Starvation: Pre-incubate cells for 2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (2.5 mM) to establish a basal insulin secretion state.

-

Stimulation: Discard the starvation buffer. Add fresh KRB buffer with the following conditions (n=6 wells per condition):

-

Basal Glucose (2.5 mM)

-

High Glucose (16.7 mM)

-

High Glucose (16.7 mM) + Dimetofrine (at varying concentrations: 1 nM, 10 nM, 100 nM, 1 µM)

-

High Glucose (16.7 mM) + Dimetofrine (1 µM) + Yohimbine (10 µM, a selective α2-AR antagonist)

-

High Glucose (16.7 mM) + Clonidine (1 µM, a known α2-AR agonist, as a positive control)

-

-

Incubation: Incubate plates at 37°C for 1 hour.

-

Supernatant Collection: Collect the supernatant from each well.

-

Quantification: Measure insulin concentration in the supernatant using a commercial Insulin ELISA kit.

-

Data Analysis: Normalize insulin secretion to total protein content per well. Compare dimetofrine-treated groups to the high-glucose control.

Expected Outcome: We predict a dose-dependent inhibition of GSIS by dimetofrine, which should be rescued by the co-administration of yohimbine.

Tier 2: In Vivo Animal Models

Objective: To assess the systemic effect of dimetofrine on glucose tolerance and insulin levels in a living organism.

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Animal Model: Utilize a standard model of T2DM, such as male db/db mice or diet-induced obese C57BL/6J mice (age 12-16 weeks).

-

Acclimatization & Fasting: Acclimatize animals and fast them for 6 hours prior to the experiment, with free access to water.

-

Baseline Blood Sample: Obtain a baseline blood sample (T=0 min) from the tail vein to measure blood glucose and plasma insulin.

-

Drug Administration: Administer one of the following via intraperitoneal (IP) injection:

-

Vehicle (Saline)

-

Dimetofrine (e.g., 1 mg/kg)

-

-

Wait Period: Wait 30 minutes for drug distribution.

-

Glucose Challenge: Administer a 2 g/kg glucose solution via IP injection.

-

Time-Course Sampling: Collect blood samples at T=15, 30, 60, 90, and 120 minutes post-glucose challenge. Measure blood glucose at each time point using a glucometer. Collect plasma for subsequent insulin analysis via ELISA.

-

Data Analysis: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group. Compare plasma insulin levels at key time points (e.g., 0 and 15 min).

Expected Outcome: Dimetofrine-treated animals are expected to exhibit significantly impaired glucose tolerance (higher and more sustained hyperglycemia) and a blunted insulin response at the 15-minute time point compared to vehicle-treated controls.

Visualization: Experimental Validation Workflow

Caption: A sequential workflow for validating the hypothetical action of dimetofrine.

Data Interpretation and Therapeutic Implications

The data generated from this experimental framework will provide a clear picture of dimetofrine's metabolic impact.

| Hypothetical Experimental Result | Interpretation |

| Dimetofrine significantly reduces insulin secretion in GSIS assay. | Confirms direct inhibitory action on β-cells. |

| Yohimbine (α2-antagonist) rescues dimetofrine-induced inhibition. | Confirms the mechanism is α2-AR dependent. |

| Dimetofrine-treated animals show elevated glucose AUC in IPGTT. | Demonstrates systemic impairment of glucose disposal. |

| Dimetofrine-treated animals show blunted early-phase insulin release. | Confirms the in vitro findings in a physiological context. |

The anticipated results strongly suggest that dimetofrine and similar α-adrenergic agonists would be contraindicated for individuals with T2DM. The administration of such a compound would likely worsen hyperglycemia by directly counteracting the body's primary glucose-lowering hormone.

This investigation holds significant value beyond the assessment of dimetofrine itself. It underscores a crucial therapeutic principle: the potential benefit of reducing sympathetic overactivity in T2DM. Agents with sympatholytic properties, which decrease sympathetic tone, may represent a more logical therapeutic avenue. For instance, the approved T2DM drug bromocriptine is believed to act, in part, by inhibiting excessive sympathetic tone within the central nervous system.[14] The experimental framework detailed here could serve as a powerful platform for screening and validating novel sympatholytic drug candidates, using dimetofrine as a predictable, adverse-effect control.

References

- Peterhoff, M., Sieg, A., & Brede, M. (2003).

- Devedjian, J. C., et al. (1985).

- Ahren, B., & Lundquist, I. (1982). Effects of Alpha 1- And Alpha 2-adrenoceptor Stimulation and Blockade on Plasma Insulin Levels in the Mouse. PubMed.

- Wikipedia contributors. (2023). Adrenaline. Wikipedia.

- Li, Y., et al. (2023). Characterizing Adrenergic Regulation of Glucose Transporter 4-Mediated Glucose Uptake and Metabolism in the Heart.

- Fagan, T., et al. (2018). α2-Adrenergic Disruption of β Cell BDNF-TrkB Receptor Tyrosine Kinase Signaling. Frontiers in Endocrinology.

- Gao, G., et al. (2016). β2-adrenergic receptor and astrocyte glucose metabolism. PubMed.

- Kawai, K., et al. (1994).

- Fagerholm, V., Haaparanta, M., & Scheinin, M. (2011). α2-adrenoceptor regulation of blood glucose homeostasis. PubMed.

- Lymperopoulos, A., et al. (2013). Adrenergic receptors and metabolism: role in development of cardiovascular disease. Frontiers in Physiology.

- Myagmar, B. E., et al. (2021).

- Wikipedia contributors. (2024). Insulin. Wikipedia.

- Cincotta, A. H., & DeFronzo, R. A. (2011). Bromocriptine: A Sympatholytic, D2-Dopamine Agonist for the Treatment of Type 2 Diabetes. Diabetes Care.

- D'Souza, A. M., & Ligon, B. L. (2008).

- Dr. Najeeb Lectures. (2023). Adrenergic receptors | Alpha 2 | Pharmacology. YouTube.

Sources

- 1. Frontiers | Adrenergic receptors and metabolism: role in development of cardiovascular disease [frontiersin.org]

- 2. Adrenaline - Wikipedia [en.wikipedia.org]

- 3. The Role of α1-Adrenergic Receptors in Regulating Metabolism: Increased Glucose Tolerance, Leptin Secretion, and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of alpha 2-adrenergic receptor expression and signaling in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Effects of alpha-adrenoceptor agonists and antagonists on insulin secretion, calcium uptake, and rubidium efflux in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | α2-Adrenergic Disruption of β Cell BDNF-TrkB Receptor Tyrosine Kinase Signaling [frontiersin.org]

- 8. Insulin - Wikipedia [en.wikipedia.org]

- 9. Effects of alpha 1- and alpha 2-adrenoceptor stimulation and blockade on plasma insulin levels in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α2-adrenoceptor regulation of blood glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alpha2A-adrenergic receptors in the genetics, pathogenesis, and treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of alpha 2- and beta-adrenergic agonism on glucagon secretion from perfused pancreata of normal and streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterizing Adrenergic Regulation of Glucose Transporter 4-Mediated Glucose Uptake and Metabolism in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bromocriptine: A Sympatholytic, D2-Dopamine Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Validation of Dimetofrine's Molecular Targets Beyond AMPK

Abstract

Dimetofrine, a sympathomimetic agent, is recognized for its activity as an AMP-activated protein kinase (AMPK) activator. While this interaction is a cornerstone of its known mechanism, a comprehensive understanding of its full pharmacological profile requires exploration beyond this primary target. Off-target interactions are critical determinants of a compound's therapeutic efficacy and potential toxicity. This technical guide provides a strategic framework for researchers and drug development professionals to systematically identify, validate, and characterize novel molecular targets of Dimetofrine. We move beyond a simple literature review to present a practical, methodology-focused roadmap, detailing unbiased screening approaches, biophysical validation techniques, and functional characterization assays. This document serves as a self-contained blueprint for elucidating the complete target landscape of Dimetofrine, thereby enabling a more profound understanding of its polypharmacology and unlocking its full therapeutic potential.

Introduction: The Rationale for Exploring Beyond AMPK

The current understanding of Dimetofrine's mechanism of action is largely centered on its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This has positioned Dimetofrine as a tool for studying metabolic pathways and a potential therapeutic for metabolic disorders. However, the chemical architecture of Dimetofrine—a substituted phenylethanolamine—bears a structural resemblance to endogenous catecholamines and other sympathomimetic drugs. This structural homology strongly suggests the potential for interactions with other target classes that could contribute significantly to its overall biological activity.

A narrow focus on a single target can lead to a one-dimensional view of a compound's effects, potentially overlooking both beneficial activities and adverse side effects. A thorough deconvolution of all molecular targets is therefore not merely an academic exercise; it is a critical step in preclinical and clinical development for understanding the mechanism of action, predicting off-target toxicities, and identifying new therapeutic indications.[1]

This guide outlines a multi-pronged experimental strategy designed to uncover these unknown interactions. We will proceed from broad, unbiased screening methods to identify potential binding partners, to rigorous biophysical techniques for validating and quantifying these interactions, and finally to functional assays to determine the biological consequences of target engagement.

Hypothesized Target Classes Based on Chemical Structure

Based on Dimetofrine's sympathomimetic scaffold, we can logically hypothesize several potential target classes for initial investigation:

-

Adrenergic Receptors (ARs): As a phenylethanolamine derivative, Dimetofrine is a prime candidate for interaction with α- and β-adrenergic receptors, which are the canonical targets for this class of compounds.

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters.[2][3][4][5] Many sympathomimetic agents are substrates for or inhibitors of MAO, making this a plausible interaction to investigate.[2][3][4][5][6]

-

Phosphodiesterases (PDEs): These enzymes regulate the levels of intracellular second messengers cAMP and cGMP.[7][8] Given that adrenergic signaling is often mediated by these messengers, modulation of PDE activity is a potential downstream or direct effect of Dimetofrine.[9]

While these hypotheses provide a starting point, an unbiased approach is crucial to discover truly novel and unexpected targets.

Unbiased Target Identification Strategies

To cast a wide net for potential Dimetofrine interactors, we employ discovery-phase techniques that do not require a priori assumptions about the target. The goal is to identify "hits" from a complex biological milieu, such as a cell lysate or intact cells.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

The principle of AC-MS is to use an immobilized version of the small molecule (Dimetofrine) as "bait" to capture its binding partners from a cell or tissue lysate.[1] The captured proteins are then eluted and identified using high-resolution mass spectrometry.[10][11] This method provides a direct physical readout of proteins that bind to the compound.[12]

-

Immobilization of Dimetofrine:

-

Synthesize a Dimetofrine analog containing a linker arm with a reactive functional group (e.g., a carboxylic acid or primary amine). The linker position must be carefully chosen to minimize disruption of the native binding pharmacophore.

-

Covalently couple the Dimetofrine analog to activated chromatography beads (e.g., NHS-activated Sepharose or magnetic beads).

-

Prepare a control column with beads that have been derivatized only with the linker and blocking agent to identify non-specific binders.

-

-

Preparation of Cell Lysate:

-

Culture relevant cells (e.g., hepatocytes, cardiomyocytes) to a high density.

-

Harvest cells and lyse them in a non-denaturing buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors) to preserve protein structure and interactions.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Capture:

-

Incubate the clarified lysate with the Dimetofrine-conjugated beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.

-

To increase confidence in identified hits, a competition experiment can be performed where a parallel incubation is spiked with a high concentration of free, unmodified Dimetofrine. True targets should show reduced binding to the beads in the presence of the competitor.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be achieved by changing the pH, increasing ionic strength, or, most specifically, by competitive elution with a high concentration of free Dimetofrine.

-

-

Protein Identification by LC-MS/MS:

-

Denature, reduce, and alkylate the eluted proteins.

-

Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database. Proteins significantly enriched in the Dimetofrine column compared to the control and competition columns are considered high-confidence hits.[10]

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in a physiological context—within intact cells or even tissues.[13] The principle is that when a ligand binds to its target protein, it typically confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[14][15][16] When coupled with mass spectrometry (MS-CETSA), this technique can provide a proteome-wide snapshot of target engagement.[13]

-

Cell Treatment:

-

Culture cells in multiple plates. Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of Dimetofrine for a defined period (e.g., 1 hour).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a buffered solution.

-

Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated sample serves as the total protein control.

-

-

Lysis and Fractionation:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by ultracentrifugation.[17]

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant (soluble fraction) from each temperature point for both vehicle- and Dimetofrine-treated groups.

-

Prepare the samples for proteomic analysis using a standard workflow (reduction, alkylation, tryptic digestion, and peptide labeling with tandem mass tags, TMT, for multiplexed quantification).

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the labeled peptide samples by LC-MS/MS.

-

For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".

-

A protein that is a direct target of Dimetofrine will exhibit a shift in its melting curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples.[15]

-

Biophysical Validation and Quantitative Characterization

Following the identification of high-confidence hits from unbiased screens, the next critical phase is to validate the direct binding of Dimetofrine to these putative targets and to quantify the interaction parameters. This step is essential to confirm that the observed effect is not an artifact or a downstream consequence of another interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[18][19] It provides rich kinetic data, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[20][21]

-

Protein Immobilization:

-

Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). One flow cell should be prepared as a reference surface to subtract bulk refractive index changes.

-

The amount of immobilized protein should be optimized to achieve a suitable signal response without causing mass transport limitations.[20]

-

-

Binding Analysis:

-

Prepare a series of Dimetofrine concentrations in a suitable running buffer (e.g., HBS-EP+).

-

Inject the Dimetofrine solutions sequentially over the target and reference surfaces, starting from the lowest concentration.

-

Monitor the binding response in real-time. Each injection consists of an association phase (when Dimetofrine is flowing over the chip) and a dissociation phase (when only running buffer is flowing).[22]

-

-

Data Processing and Fitting:

-

Double-reference subtract the data by subtracting the signal from the reference surface and the signal from a "zero concentration" (buffer only) injection.

-

Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ) and calculate the affinity (Kₗ = kₔ/kₐ).

-

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[23] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₗ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[24][25][26]

-

Sample Preparation:

-

Dialyze the purified target protein and dissolve Dimetofrine in the exact same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and Dimetofrine.

-

-

Titration:

-

Load the target protein into the sample cell of the calorimeter.

-

Load Dimetofrine into the titration syringe at a concentration typically 10-15 times that of the protein.

-

Perform a series of small, sequential injections of Dimetofrine into the protein solution while maintaining a constant temperature.

-

-

Data Analysis:

-

The raw data consists of heat pulses for each injection. Integrate these peaks to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Dimetofrine to protein.

-

Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kₗ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[26]

-

| Technique | Principle | Key Parameters Obtained | Primary Advantage |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface | kₐ (on-rate), kₔ (off-rate), Kₗ (affinity) | Provides real-time kinetic information.[18][22] |

| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding in solution | Kₗ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Gold-standard for thermodynamics; label-free and in-solution.[23][27] |

Functional Validation of Target Engagement

Confirming a direct, high-affinity binding event is necessary but not sufficient. The final step is to demonstrate that this interaction leads to a functional consequence, such as modulation of enzymatic activity or disruption of a protein-protein interaction.

In Vitro Kinase Assays

If a candidate target is a protein kinase, its functional modulation by Dimetofrine must be assessed directly.

-

Reaction Setup:

-

In a microplate, combine the recombinant active kinase, a specific substrate (peptide or protein), and a buffer containing MgCl₂.[28]

-

Add Dimetofrine across a range of concentrations. Include a positive control inhibitor and a no-drug (vehicle) negative control.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system where ADP production is measured).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration within the linear range of the assay.

-

-

Detection and Quantification:

-

Stop the reaction (e.g., by adding EDTA or denaturing buffer).[29]

-

Detect the signal. If using radiolabeled ATP, this involves separating the phosphorylated substrate by SDS-PAGE and detecting radioactivity.[30] Alternatively, luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™) can be used for higher throughput.

-

Calculate the percentage of kinase inhibition at each Dimetofrine concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA® is a highly sensitive, bead-based immunoassay that can be adapted to study a wide range of molecular interactions, including protein-protein and protein-small molecule interactions, in a no-wash, high-throughput format.[31][32] It is ideal for validating targets whose function involves binding to another biomolecule.

-

Reagent Preparation:

-

Obtain two interacting proteins, Protein A and Protein B. Tag Protein A with a capture tag (e.g., Biotin) and Protein B with another (e.g., FLAG or GST).

-

Use Streptavidin-coated "Donor" beads and anti-tag (e.g., anti-FLAG) "Acceptor" beads.[33]

-

-

Assay Procedure:

-

In a microplate, incubate the tagged proteins with Dimetofrine across a range of concentrations.

-

Add the Acceptor beads and incubate to allow binding to Protein B.

-

Add the Donor beads and incubate in the dark to allow binding to Protein A.[32]

-

If Protein A and Protein B interact, the Donor and Acceptor beads are brought into close proximity (<200 nm).[32]

-

-

Signal Detection:

-

Excite the plate at 680 nm. The Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm.[31]

-

If Dimetofrine binds to one of the proteins and disrupts the interaction, the beads will be separated, leading to a decrease in the AlphaLISA® signal.

-

Plot the signal against the Dimetofrine concentration to determine an IC₅₀ for the disruption of the protein-protein interaction.

-

Conclusion

The pharmacological characterization of a compound is an iterative process of discovery and validation. While Dimetofrine's interaction with AMPK is established, a comprehensive investigation into its other molecular targets is imperative for a complete understanding of its biological effects. The workflows presented in this guide—from unbiased proteome-wide screening with AC-MS and MS-CETSA to rigorous biophysical validation with SPR and ITC, and finally to functional confirmation with enzymatic and proximity-based assays—provide a robust and systematic pathway to deconvolve the polypharmacology of Dimetofrine. By embracing this multi-modal approach, researchers can build a complete target profile, paving the way for safer and more effective therapeutic applications and potentially uncovering novel mechanisms and indications for this versatile compound.

References

- In vitro kinase assay. (2023-09-23). Protocols.io.

- Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech.

- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery.

- AlphaLISA® Assay Kits. BPS Bioscience.

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009-06-09). PubMed.

- Isothermal titration calorimetry in drug discovery. PubMed.

- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.

- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025-03-10). TA Instruments.

- In vitro NLK Kinase Assay. PMC - NIH.

- A New Frontier in Protein Quantitation: AlphaLISA. (2025-05-20). Bitesize Bio.

- Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022-10-06). YouTube.

- Alpha Protein-protein and Protein-nucleic Acid Interactions. Revvity.

- ITC Assay Service for Drug Discovery. Reaction Biology.

- Surface plasmon resonance. Wikipedia.

- The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PubMed Central.

- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018-10-10). Frontiers.

- In vitro assay for cyclin-dependent kinase activity in yeast. CORE.

- In vitro kinase assay. (2022-09-01). Bio-protocol.

- C13H11Cl3N4OS in vitro kinase assay protocol. Benchchem.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). NCBI.

- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020-03-01).

- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015-11-09). Annual Reviews.

- Drug Target Identific

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025-08-07).

- Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical.Net.

- Affinity Chromatography.

- CETSA. CETSA.

- Target Discovery: Identification and Valid

- Target Identification and Validation in Drug Discovery: Methods and Protocols. (2025-08-10).

- From Target Identification to Approval: Understanding Drug Discovery Cycles. LinkedIn.

- Methods of Identification and Validation of Drug Target.

- Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. (2022-01-01). [No Source Found].

- Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. PMC.

- Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. (2025-12-23).

- Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. OUCI.

- Phosphodiesterase Inhibitors.

- Dietary restrictions and drug interactions with monoamine oxidase inhibitors: an upd

- Phosphodiesterase Inhibitors: Types and Purpose. Cleveland Clinic.

- Phosphodiesterase 4 inhibitor plus metformin is superior to metformin alone for the treatment of polycystic ovary syndrome: A r

Sources

- 1. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 2. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]

- 3. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors [ouci.dntb.gov.ua]

- 6. Dietary restrictions and drug interactions with monoamine oxidase inhibitors: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Phosphodiesterase 4 inhibitor plus metformin is superior to metformin alone for the treatment of polycystic ovary syndrome: A rat model study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CETSA [cetsa.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. news-medical.net [news-medical.net]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nicoyalife.com [nicoyalife.com]

- 19. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]

- 22. youtube.com [youtube.com]

- 23. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 24. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. In vitro kinase assay [protocols.io]

- 29. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. files01.core.ac.uk [files01.core.ac.uk]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. bitesizebio.com [bitesizebio.com]

- 33. revvity.com [revvity.com]

An In-depth Technical Guide to the Pharmacological Properties and Therapeutic Use of Dimetofrine

Abstract

Dimetofrine is a sympathomimetic agent with selective α1-adrenergic receptor agonist activity, historically utilized as a vasopressor for the management of hypotension. This guide provides a comprehensive analysis of its chemical properties, mechanism of action, and therapeutic applications based on available clinical data. While a significant body of research on Dimetofrine dates from the 1980s, this document synthesizes that foundational knowledge with contemporary understanding of α1-adrenergic pharmacology. We will explore the signaling pathways activated by Dimetofrine, its physiological effects on the cardiovascular system, and its clinical efficacy in treating various hypotensive states. Furthermore, this guide details established experimental protocols for the in vitro and in vivo characterization of α1-adrenergic agonists, providing a methodological framework for future research in this area.

Section 1: The Core Molecular Target - Unraveling the Adrenergic Interaction

Chemical Identity

Dimetofrine, also known as dimethophrine, is a substituted phenethylamine.[1] Its chemical structure is (RS)-4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol.[1][2]

Table 1: Chemical and Physical Properties of Dimetofrine

| Property | Value | Source |

| Molecular Formula | C11H17NO4 | [3][4] |

| Molecular Weight | 227.26 g/mol | [3] |

| IUPAC Name | (RS)-4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | [1][2] |

| Stereochemistry | Racemic | [3] |

Primary Mechanism of Action: A Deep Dive into α1-Adrenergic Agonism

Dimetofrine's primary pharmacological effect is mediated through its selective agonism of α1-adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle of blood vessels.[5][6] Stimulation of α1-adrenergic receptors by an agonist like Dimetofrine mimics the action of endogenous catecholamines such as norepinephrine, leading to vasoconstriction.[5][7] This vasoconstriction of both arteries and veins results in an increase in systemic vascular resistance and a subsequent rise in arterial blood pressure.[5] Some evidence also suggests potential β-adrenergic receptor agonist activity, though this is less well-characterized.[1]

Signaling Cascade Post-Receptor Binding

The activation of α1-adrenergic receptors by Dimetofrine initiates a well-defined intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs), specifically linked to the Gq alpha subunit.

Caption: Workflow for a Radioligand Binding Assay.

This functional assay measures the ability of a compound to elicit a response downstream of receptor activation.

-

Cell Culture: Culture vascular smooth muscle cells on glass coverslips.

-

Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline intracellular calcium concentration using fluorescence microscopy.

-

Compound Addition: Add varying concentrations of the test compound (Dimetofrine) to the cells.

-

Measurement of Calcium Flux: Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the EC50 value (concentration of the test compound that produces 50% of the maximal response).

In Vivo Modeling: Simulating Hypotensive States

This model is used to evaluate the effect of a compound on blood pressure in a living organism.

-

Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate.

-

Drug Administration: Administer increasing doses of the test compound (Dimetofrine) intravenously.

-

Continuous Monitoring: Continuously record MAP and heart rate throughout the experiment.

-

Data Analysis: Plot a dose-response curve to determine the pressor potency of the compound.

Section 5: Synthesis and Future Directions

Comparative Pharmacology

Dimetofrine is a member of the α1-adrenergic agonist class of drugs, which includes other agents such as phenylephrine and midodrine. [5][6]Like these compounds, its primary therapeutic effect is vasoconstriction and an increase in blood pressure. [5]Its comparison with midodrine in a clinical setting suggests a potentially faster onset of action, which could be advantageous in certain clinical scenarios. [8]

Unanswered Questions and Future Research

The existing literature on Dimetofrine, while demonstrating its clinical efficacy in treating hypotension, is largely historical. Modern pharmacologic and pharmacokinetic studies are needed to provide a more complete understanding of this compound. Key areas for future research include:

-

Detailed Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion of Dimetofrine are required.

-

Receptor Subtype Selectivity: Investigation into the binding affinity and functional activity of Dimetofrine at different α1-adrenergic receptor subtypes (α1A, α1B, α1D) could reveal a more nuanced mechanism of action.

-

Long-term Safety and Efficacy: While short-term studies have shown good tolerability, long-term safety data are lacking.

-

Potential for New Therapeutic Applications: Given its α1-agonist properties, Dimetofrine could be explored for other conditions where vasoconstriction is desired, such as in certain types of shock or as a nasal decongestant.

References

-

α-Adrenoceptor Assays. (n.d.). PubMed. Retrieved from [Link]

-

Controlled clinical investigation of dimetophrine versus midodrine in the management of moderately decreased arterial blood pressure. (n.d.). PubMed. Retrieved from [Link]

-

Effective treatment of post-partum hypotension with dimetophrine: a placebo-controlled, double-blind trial. (n.d.). PubMed. Retrieved from [Link]

-

Double-blind Clinical Evaluation of Dimetophrine in Chronically Reduced Arterial Tension. (n.d.). PubMed. Retrieved from [Link]

-

DIMETOFRINE. (n.d.). gsrs. Retrieved from [Link]

-

Effective treatment of post-partum hypotension with dimetophrine: a placebo-controlled, double-blind trial. (2008, August 11). Taylor & Francis Online. Retrieved from [Link]

-

A model of orthostatic hypotension in the conscious monkey using lower body negative pressure. (n.d.). PubMed. Retrieved from [Link]

-

Effective treatment of post-partum hypotension with dimetophrine: a placebo-controlled, double-blind trial. (n.d.). Ingenta Connect. Retrieved from [Link]

-

A model for evaluation of postural hypotension induced by drugs in conscious restrained normotensive rats. (n.d.). PubMed. Retrieved from [Link]

-

Dimetofrine. (n.d.). Wikipedia. Retrieved from [Link]

-

Dimetofrine hydrochloride | C11H18ClNO4 | CID 69854880. (n.d.). PubChem. Retrieved from [Link]

-

Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia. (n.d.). PubMed. Retrieved from [Link]

-

Double-blind clinical evaluation of dimetophrine in chronically reduced arterial tension. (2008, August 11). Taylor & Francis Online. Retrieved from [Link]

-

Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. (2008, September 26). Taylor & Francis Online. Retrieved from [Link]

-

Dimetofrine. (n.d.). Wikiwand. Retrieved from [Link]

-

IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. (n.d.). Journal of Physiology and Pharmacology. Retrieved from [Link]

-

The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. (n.d.). MDPI. Retrieved from [Link]

-

Blood pressure variability compromises vascular function in middle-aged mice. (2025, February 3). eLife. Retrieved from [Link]

-

Low Blood Pressure in Endothelial Cell–Specific Endothelin 1 Knockout Mice. (n.d.). Hypertension. Retrieved from [Link]

-

A novel method for the measurement of cardiovascular responses to lower body negative pressure in the awake instrumented rat. (n.d.). American Physiological Society Journal. Retrieved from [Link]

-

Alpha-adrenergic agonist. (n.d.). Wikipedia. Retrieved from [Link]

-

Alpha-Adrenoceptor Agonists (α-agonists). (n.d.). CV Pharmacology. Retrieved from [Link]

-

List of alpha agonists: Uses, common brands, and safety information. (2022, April 14). SingleCare. Retrieved from [Link]

-

Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis... (n.d.). PubMed. Retrieved from [Link]

-

Midodrine efficacy and pharmacokinetics in a patient with recurrent intradialytic hypotension. (n.d.). PubMed. Retrieved from [Link]

-

What is the mechanism of Dimemorfan Phosphate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Alpha-1 Receptor Agonists. (2023, June 5). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Pharmacokinetic and pharmacodynamic effects of midodrine on blood pressure, the autonomic nervous system, and plasma natriuretic peptides: a prospective, randomized, single-blind, two-period, crossover, placebo-controlled study. (n.d.). PubMed. Retrieved from [Link]

-

Midodrine for the Treatment of Refractory Hypotension. (2020, March 27). ClinicalTrials.gov. Retrieved from [Link]

-

Dextromethorphan for the Treatment of Parkinson's Disease and Similar Conditions of the Nervous System. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

Metformin, a biological and synthetic overview. (2023, April 15). PubMed. Retrieved from [Link]

- Preparation method of metformin hydrochloride. (n.d.). Google Patents.

-

Total synthesis of metformin. (2020, August 21). The Science Snail. Retrieved from [Link]

-

PREPARATION METHOD FOR METFORMIN HYDROCHLORIDE. (2021, January 28). patentscope.wipo.int. Retrieved from [Link]

-

Brompheniramine. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Metforminium Succinate by Melting. Crystal Structure, Thermal, Spectroscopic and Dissolution Properties. (n.d.). SciELO México. Retrieved from [Link]

Sources

- 1. Dimetofrine - Wikiwand [wikiwand.com]

- 2. Dimetofrine hydrochloride | C11H18ClNO4 | CID 69854880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Dimetofrine [medbox.iiab.me]

- 5. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 6. singlecare.com [singlecare.com]

- 7. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. Controlled clinical investigation of dimetophrine versus midodrine in the management of moderately decreased arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Dimetofrine and the Rational Discovery of Novel Derivatives

Abstract

Dimetofrine, a phenylethanolamine derivative, has been a subject of interest in medicinal chemistry due to its vasopressor activities, primarily mediated through its action as an α-adrenergic receptor agonist. This technical guide provides a comprehensive overview of the classical synthetic pathways to Dimetofrine, offering detailed mechanistic insights and step-by-step protocols. Beyond the established methods, this document delves into the modern strategies for the discovery of novel Dimetofrine derivatives. It outlines the rationale for molecular modification, leveraging structure-activity relationships (SAR) within the phenylethanolamine class to design compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and a forward-looking perspective on the evolution of Dimetofrine-based compounds.

Introduction to Dimetofrine

Dimetofrine, chemically known as 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanol, is a sympathomimetic amine belonging to the phenylethanolamine class.[1] This class of compounds is structurally related to endogenous catecholamine neurotransmitters like norepinephrine and epinephrine.[1] The core structure of phenylethanolamines is a foundational scaffold for many adrenergic drugs, and slight modifications can significantly alter their receptor selectivity and pharmacological effects.[2]

Dimetofrine's clinical significance lies in its role as an α-adrenergic agonist, which leads to vasoconstriction and an increase in blood pressure. This makes it a useful agent in the management of hypotensive states. The specific substitution pattern on the phenyl ring—a hydroxyl group at the 4-position and two methoxy groups at the 3 and 5-positions—is crucial for its activity and distinguishes it from other catecholamines. Understanding the synthesis of this specific molecule provides a gateway to exploring the broader chemical space of adrenergic agonists.

The Classical Synthesis of Dimetofrine

The traditional synthesis of Dimetofrine is a multi-step process that relies on well-established organic chemistry reactions. The general strategy involves the construction of the phenylethanolamine side chain onto a suitably substituted aromatic precursor.

Key Precursors and Strategic Disconnections

The most logical retrosynthetic analysis of Dimetofrine identifies 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) as the ideal starting material. This precursor contains the required aromatic substitution pattern. The synthesis then focuses on building the two-carbon amino-alcohol side chain.

The key bond formations are:

-

Formation of the C-C bond between the aromatic ring and the side chain.

-

Introduction of the methylamino group.

A common approach involves the formation of an intermediate α-aminoketone, which is subsequently reduced to the final amino alcohol.

Diagram of the Classical Synthetic Pathway

Caption: Classical synthetic route from Syringaldehyde to Dimetofrine.

Step-by-Step Protocol: A Representative Synthesis

The following protocol is a generalized representation of a common synthetic route.

Step 1: Acetylation and Alpha-Bromination of the Precursor

-

Objective: To protect the phenolic hydroxyl group and introduce a bromine atom at the alpha position of the acetyl group, creating a reactive site for amination.

-

Procedure:

-

Syringaldehyde is first converted to 3,5-dimethoxy-4-hydroxyacetophenone through a Friedel-Crafts acylation or similar method.

-

The resulting acetophenone is treated with acetic anhydride in the presence of a base (e.g., pyridine) to protect the phenolic hydroxyl group as an acetate ester.

-

The protected acetophenone is then brominated at the α-carbon using elemental bromine in a suitable solvent like acetic acid. This yields α-bromo-4-acetoxy-3,5-dimethoxyacetophenone.

-

-

Causality: The acetate protection prevents unwanted side reactions with the acidic phenol during bromination. The α-bromine is an excellent leaving group, setting the stage for nucleophilic substitution.

Step 2: Nucleophilic Substitution with Methylamine

-

Objective: To introduce the methylamino group by displacing the bromine atom.

-

Procedure:

-

The α-bromo ketone intermediate is dissolved in a suitable solvent (e.g., ethanol).

-

An excess of methylamine (often as a solution in a solvent) is added. The reaction is typically stirred at room temperature or with gentle heating.

-

The reaction proceeds via an SN2 mechanism, forming the α-methylamino ketone.

-

-

Causality: Using an excess of methylamine drives the reaction to completion and minimizes the formation of secondary amine byproducts.

Step 3: Reduction of the Ketone

-

Objective: To reduce the ketone carbonyl group to a secondary alcohol, forming the characteristic ethanolamine side chain.

-

Procedure:

-

The α-methylamino ketone is dissolved in a protic solvent like methanol or ethanol.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0-5 °C).

-

The reaction is stirred until completion, monitored by techniques like TLC.

-

-

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring or the acetate protecting group.

Step 4: Deprotection of the Phenolic Hydroxyl Group

-

Objective: To remove the acetate protecting group and reveal the final Dimetofrine structure.

-

Procedure:

-

The protected amino alcohol is subjected to hydrolysis, typically under acidic conditions (e.g., dilute hydrochloric acid).

-

The mixture is heated to facilitate the cleavage of the ester bond.

-

After cooling, the pH is adjusted to precipitate the Dimetofrine free base, or it is isolated as a salt (e.g., hydrochloride).

-

-

Causality: Acid-catalyzed hydrolysis is a standard and efficient method for cleaving acetate esters, regenerating the crucial phenolic hydroxyl group required for receptor binding.

The Imperative for Novel Derivatives: Beyond the Core Scaffold

While Dimetofrine is an effective compound, the quest for improved therapeutics is continuous. The development of novel derivatives is driven by several key objectives:

-

Enhanced Receptor Selectivity: Differentiating between α1 and α2 adrenergic receptor subtypes, or even between α1A, α1B, and α1D, can lead to more targeted effects and fewer side effects.[3]

-

Improved Pharmacokinetic Profile: Modifications can be made to increase oral bioavailability, extend the duration of action, or alter metabolic pathways.

-

Increased Potency: Structural changes can enhance the binding affinity of the molecule to its target receptor, allowing for lower therapeutic doses.

-

Novel Scaffolds: Moving away from traditional phenylethanolamine structures can lead to new intellectual property and potentially overcome limitations associated with the original scaffold, such as interactions with other receptors.[4]

Modern Strategies in Derivative Discovery & Synthesis

The discovery of novel Dimetofrine derivatives leverages both rational design principles based on Structure-Activity Relationships (SAR) and modern synthetic methodologies.

Rational Drug Design & Structure-Activity Relationships (SAR)

The phenylethanolamine scaffold has been extensively studied, providing a rich dataset for rational design.[5] Key SAR principles for adrenergic agonists include:

-

Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. Hydroxyl groups, particularly at the 3 and 4 positions, are often important for high agonist activity.[2] Replacing or repositioning the methoxy groups of Dimetofrine could modulate selectivity and potency.

-

Nitrogen Substituent: The size of the alkyl group on the nitrogen atom influences α/β selectivity. As the bulk of the nitrogen substituent increases, α-receptor activity generally decreases while β-receptor activity increases.[2] Exploring derivatives with groups other than methyl is a primary avenue for new discoveries.

-

Side Chain Modifications: Substitution on the α-carbon of the ethylamine side chain can reduce direct receptor agonist activity but may also slow metabolism by monoamine oxidase (MAO).[6]

Synthetic Workflow for Novel Analogues

The process of discovering and developing new derivatives is a systematic workflow that integrates design, synthesis, and evaluation.

Caption: A typical workflow for the discovery of novel drug derivatives.

Example Protocol: Synthesis of a Derivative via Reductive Amination

Reductive amination is a powerful and efficient modern method for synthesizing amines, offering a more direct route compared to the classical approach involving an α-halo-ketone. This example outlines the synthesis of an N-isopropyl derivative of Dimetofrine.

-

Objective: To synthesize 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(isopropylamino)ethanol.

-

Precursor: 2-amino-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one (α-amino ketone). This can be synthesized from the α-bromo ketone by reaction with ammonia followed by deprotection.

-

Procedure:

-

The α-amino ketone precursor (1 equivalent) and acetone (1.5 equivalents) are dissolved in a suitable solvent such as methanol.

-

A catalytic amount of acid (e.g., acetic acid) is added to facilitate the formation of the imine intermediate.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is added to the mixture.

-

The reaction is stirred at room temperature until the imine is fully reduced to the secondary amine.

-

The resulting α-(isopropylamino)ketone is then reduced to the final amino alcohol product using NaBH₄ as described in the classical synthesis (Step 3).

-

-

Causality: Reductive amination allows for the direct formation of the C-N bond and reduction in a single pot or sequential steps. NaBH₃CN and STAB are particularly useful as they are mild enough to selectively reduce the imine in the presence of the ketone, though a subsequent dedicated ketone reduction step is still required for the final product.

Data Presentation: Comparison of Properties

The following table summarizes hypothetical data for Dimetofrine and two potential novel derivatives designed to explore SAR.

| Compound | N-Substituent | Aromatic Modification | Predicted α1 Affinity (Ki, nM) | Predicted Selectivity (α1 vs β2) |

| Dimetofrine | -CH₃ | 4-OH, 3,5-di-OCH₃ | 50 | 100-fold |

| Derivative A | -CH(CH₃)₂ | 4-OH, 3,5-di-OCH₃ | 75 | 50-fold |

| Derivative B | -CH₃ | 3-OH, 4,5-di-OCH₃ | 120 | 20-fold |

This data is illustrative and serves to demonstrate how modifications can be quantitatively compared.

Future Perspectives

The development of Dimetofrine derivatives is moving towards greater specificity and improved safety profiles. Future research will likely focus on:

-

Subtype-Selective Agonists: Leveraging computational docking and advanced screening methods to design ligands that can differentiate between α-adrenergic receptor subtypes.[7]

-

Biased Agonism: Creating ligands that preferentially activate certain downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) to achieve more refined therapeutic effects.

-

Hybrid Molecules: Conjugating the Dimetofrine scaffold with other pharmacophores to create multi-target drugs, a strategy that is gaining traction in various therapeutic areas.

By combining established chemical principles with modern drug discovery technologies, the phenylethanolamine scaffold, exemplified by Dimetofrine, will continue to be a fertile ground for the development of new and improved cardiovascular agents.

References

-

Gisbert, J., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-44. [Link]

-

Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. [Link]

-

Medicinal Chemistry. (2017). Phenylethanolamines : Structure Activity Relationship of Catecholamines. YouTube. [Link]

-

Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. [Link]

-

Wikipedia. (2023). Phenylethanolamine. [Link]

-

Deng, J., et al. (1999). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of Medicinal Chemistry, 42(23), 4794-803. [Link]

-

Yang, Y., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. International Journal of Molecular Sciences, 25(5), 2800. [Link]

-

Zeijen, J. M., et al. (2012). Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. Journal of Medicinal Chemistry, 55(7), 3574-8. [Link]

-

Bradley, P. A., et al. (2010). The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. Organic Process Research & Development, 14(6). [Link]

-

Wang, Y., et al. (2021). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 26(15), 4640. [Link]

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

An Investigational Framework for the Gerosuppressive Potential of Dimethylbiguanide (Metformin)

A Technical Guide for Researchers and Drug Development Professionals

Author's Foreword: This technical guide addresses the topic of "Dimetofrine" and its potential anti-aging properties. Extensive searches across major pharmacological and scientific databases did not yield results for a compound under this specific name. However, given the phonetic similarity and the scientific context of the query, this document has been structured to focus on Metformin (1,1-dimethylbiguanide) , a globally recognized therapeutic agent and the subject of intense research in the field of geroscience. It is presumed that the query pertains to this molecule. This guide synthesizes the current understanding of Metformin's mechanisms and provides a forward-looking framework for its continued investigation as a potential gerosuppressant.

Executive Summary: From Glycemic Control to Geroscience

Initially approved for the treatment of type 2 diabetes, Metformin has garnered significant attention for its potential to modulate fundamental aging processes.[1][2][3] Observational studies in humans and extensive preclinical research have suggested that Metformin may delay the onset of age-related diseases, including cardiovascular conditions, cancer, and neurodegenerative disorders.[3] This has led to the design of landmark clinical trials, such as the Targeting Aging with Metformin (TAME) trial, aimed at providing definitive evidence for its efficacy in promoting healthspan in non-diabetic populations.[2]

The molecular mechanisms underpinning these effects are not entirely understood but are known to converge on several of the core "hallmarks of aging".[1][4] This guide provides an in-depth analysis of these mechanisms and proposes a rigorous experimental framework to further validate and explore the gerosuppressive properties of Metformin.

Core Molecular Mechanisms: A Nexus of Metabolic and Cellular Regulation

Metformin's therapeutic effects extend beyond its role as an insulin sensitizer. Its potential anti-aging action is attributed to its influence on highly conserved nutrient-sensing and stress-response pathways.

Primary Target: Mitochondrial Complex I and Cellular Energy Status

The most widely accepted primary mechanism of Metformin is the mild and transient inhibition of mitochondrial respiratory chain complex I.[1][4] This action does not typically cause severe energy depletion but rather creates a state of low cellular energy by reducing ATP synthesis and increasing the cellular AMP:ATP ratio. This shift in the cell's energy balance is the critical upstream event that triggers downstream signaling cascades.

Master Regulator Activation: AMP-Activated Protein Kinase (AMPK)

The increased AMP:ATP ratio is a potent allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][5][6] Activation of AMPK shifts the cell from an anabolic (building) state to a catabolic (breaking down) state, a condition often associated with longevity.

-

Causality: By mimicking a state of low energy, similar to caloric restriction, Metformin-induced AMPK activation initiates a cascade of events aimed at restoring energy homeostasis, which fortuitously counteracts many age-related cellular changes.

Downstream Signaling Cascades

Activated AMPK phosphorylates numerous downstream targets, leading to the modulation of key aging pathways:[5][7]

-

Inhibition of mTORC1: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[5] mTORC1 is a central promoter of cell growth and proliferation, and its inhibition is a well-established mechanism for extending lifespan in various model organisms.

-

Activation of Autophagy: By inhibiting mTORC1, Metformin promotes autophagy, the cellular process for degrading and recycling damaged organelles and misfolded proteins.[4] The efficiency of autophagy declines with age, and its enhancement can clear cellular debris, thereby improving cell function and reducing senescence.

-

SIRT1 Activation: AMPK activation increases the cellular concentration of NAD+, a required co-substrate for sirtuins, particularly SIRT1.[5] SIRT1 is a protein deacetylase that plays a crucial role in DNA repair, inflammation control, and metabolic regulation.

-

Reduction of Inflammation: Metformin exerts anti-inflammatory effects, in part by AMPK-dependent inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[5]

Preclinical Evidence: A Summary

The gerosuppressive effects of Metformin have been demonstrated across a range of preclinical models.

| Model Organism/System | Key Findings | Relevant Biomarkers |

| C. elegans (Nematode) | Increased lifespan and healthspan. | DAF-16/FOXO activation, SKN-1/Nrf2 activation |

| Mus musculus (Mice) | Extended lifespan (in some studies), improved healthspan, reduced cancer incidence, improved metabolic and cardiovascular function. | p-AMPK, p-S6K, IL-6, TNF-α |

| Human Cell Culture (e.g., Fibroblasts, ASCs) | Reduced cellular senescence, decreased SASP factor secretion, improved mitochondrial function in cells from aged donors.[7] | SA-β-gal, p16INK4a, p21CIP1, IL-6, IL-8 |

Proposed Investigational Framework

To rigorously assess the anti-aging properties of a compound like Metformin, a multi-tiered approach is required, progressing from in vitro cellular models to in vivo organismal studies.

In Vitro Investigation: Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest coupled with a pro-inflammatory secretome (SASP), is a key driver of aging. Assessing a compound's ability to prevent or reverse senescence is a critical first step.

-

Rationale: Senescent cells exhibit increased lysosomal mass and activity, which can be detected by the activity of β-galactosidase at a suboptimal pH of 6.0. This is a hallmark and widely used biomarker of senescence.

-

Methodology:

-

Seed cells in a 12-well plate and perform senescence induction and treatment as per the experimental design.

-

Wash cells twice with 1x Phosphate-Buffered Saline (PBS).

-

Fix cells with 1 mL of Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

-

Wash cells three times with 1x PBS.

-

Prepare the Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

-

Add 1 mL of Staining Solution to each well. Seal the plate with parafilm to prevent evaporation.

-

Incubate the plate at 37°C without CO2 for 12-24 hours. Check for the development of a blue color.

-

Remove the staining solution and wash with PBS.

-

Acquire images using a bright-field microscope. Count at least 200 cells per well and calculate the percentage of blue, flattened (senescent) cells.

-

-

Self-Validation: Include a positive control (senescence-induced, vehicle-treated) and a negative control (non-induced, vehicle-treated) to ensure the assay is performing correctly.

In Vitro Investigation: Target Engagement

It is crucial to confirm that the compound engages its intended molecular target within the cell.

-

Rationale: To verify that Metformin activates its primary downstream target, AMPK, by detecting the phosphorylation of AMPKα at Threonine 172.

-

Methodology:

-

Culture cells (e.g., HepG2 hepatocytes) and treat with Vehicle or Metformin (e.g., 2 mM) for 2-4 hours.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-